Ir(dFppy)3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

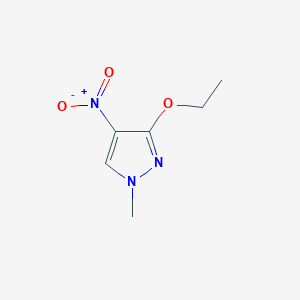

Ir(dFppy)<SUB>3</SUB> is a photocatalyst that readily facilitates the decarboxylative arylation of α amino acids using visible light .

Synthesis Analysis

The synthesis of Ir(dFppy)<SUB>3</SUB> involves a C–F bond activation reaction of a chloro-bridged iridium (III) dimer in the presence of sodium methoxide . The empirical formula is C33H18F6IrN3 and the molecular weight is 762.72 .

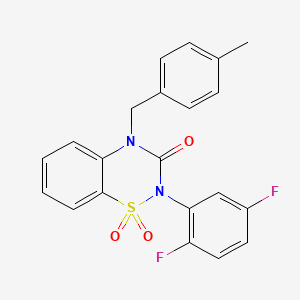

Molecular Structure Analysis

The molecular structure of Ir(dFppy)<SUB>3</SUB> is complex and involves the coordination of iridium with three dFppy ligands . The SMILES string for this compound is FC1=CC([Ir]C2=C(C3=NC=CC=C3)C(F)=CC(F)=C2)=C(C4=NC=CC=C4)C(F)=C1.FC5=CC(F)=CC=C5C6=NC=CC=C6 .

Chemical Reactions Analysis

Ir(dFppy)<SUB>3</SUB> has been used in various chemical reactions. It facilitates the decarboxylative arylation of α amino acids using visible light . It has also been used in the light-driven CO2 reduction , and in the annulation-alkynylation of alkenes reaction .

Physical And Chemical Properties Analysis

Ir(dFppy)<SUB>3</SUB> is a powder or crystal with a melting point of 401°C . It has a high triplet state energy and its excited state redox potentials are comparatively diminished when compared to Ir(ppy)<SUB>3</SUB> .

科学研究应用

Photocatalysis and Organic Synthesis

Ir(dFppy)3 serves as an efficient photocatalyst for various organic transformations. Its high triplet state energy (60 kcal/mol) enables it to facilitate photochemical reactions. Notably, it promotes the decarboxylative arylation of α-amino acids using visible light. Researchers have employed Ir(dFppy)3 in photoreactors, such as the Penn PhD and SynLED 2.0, to achieve selective C–C bond formation .

Light-Emitting Devices (OLEDs)

The luminescent properties of Ir(dFppy)3 make it a valuable component in organic light-emitting diodes (OLEDs). By incorporating this compound into OLED structures, scientists enhance device efficiency and color purity. Ir(dFppy)3 contributes to green and blue emission, leading to brighter and more energy-efficient displays .

Single Electron Transfer Reactions

Despite its common use in energy transfer reactions, Ir(dFppy)3 remains effective in single electron transfer reactions. For instance, it acts as an optimal catalyst for annulation-alkynylation of alkenes. Its unique combination of high triplet state energy and diminished excited state redox potentials sets it apart from other iridium complexes .

作用机制

Target of Action

The primary target of Ir(dFppy)<SUB>3</SUB> is α-amino acids . The compound acts as a photocatalyst that facilitates the decarboxylative arylation of these amino acids .

Mode of Action

Ir(dFppy)<SUB>3</SUB> interacts with its targets through a process known as photocatalysis . This process involves the absorption of light by the photocatalyst, which then transfers energy to the α-amino acids . The high triplet state energy and low redox potential of Ir(dFppy)<SUB>3</SUB> prevent undesired redox chemistry from occurring on the electron-rich indole and indoline ring systems .

Biochemical Pathways

The action of Ir(dFppy)<SUB>3</SUB> affects the decarboxylation pathway of α-amino acids . This leads to the formation of arylated products, a process that is facilitated by the energy transferred from the photocatalyst .

Result of Action

The result of the action of Ir(dFppy)<SUB>3</SUB> is the decarboxylative arylation of α-amino acids . This process converts these amino acids into arylated products .

Action Environment

The action of Ir(dFppy)<SUB>3</SUB> is influenced by environmental factors such as light. Specifically, the compound requires visible light to act as a photocatalyst . The use of photoreactors can enhance the efficacy and stability of its action .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ir(dFppy)3 involves the reaction of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine (dFppy) in the presence of a base and a reducing agent.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-(2,4-difluorophenyl)pyridine (dFppy)", "Base (e.g. potassium carbonate)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "1. Dissolve iridium(III) chloride hydrate in a suitable solvent (e.g. ethanol) to form a solution.", "2. Add the base (e.g. potassium carbonate) to the solution and stir until dissolved.", "3. Add the reducing agent (e.g. sodium borohydride) to the solution and stir until dissolved.", "4. Add the 2-(2,4-difluorophenyl)pyridine (dFppy) to the solution and stir for several hours at room temperature.", "5. Heat the solution to reflux for several hours to complete the reaction.", "6. Cool the solution and filter the resulting solid.", "7. Wash the solid with a suitable solvent (e.g. ethanol) and dry under vacuum to obtain the final product, Ir(dFppy)3." ] } | |

CAS 编号 |

387859-70-3 |

产品名称 |

Ir(dFppy)3 |

分子式 |

C33H18F6IrN3 |

分子量 |

762.735 |

InChI |

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H; |

InChI 键 |

GFSFWLGQTIKUOK-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |

溶解度 |

not available |

产品来源 |

United States |

Q & A

Q1: What makes Ir(dFppy)3 a suitable photocatalyst for CO2 reduction?

A1: Ir(dFppy)3 exhibits several characteristics that make it a promising photocatalyst for CO2 reduction. [, , , ]. Firstly, it absorbs light in the visible region of the electromagnetic spectrum, allowing it to utilize sunlight as an energy source []. Secondly, it possesses a long-lived excited state, which is crucial for efficient electron transfer processes involved in photocatalysis []. Finally, its photophysical and electrochemical properties can be fine-tuned through ligand modification, as demonstrated by the varying performances of closely related copper(I) photosensitizers [].

Q2: How does the deuteriation of ligands impact the quantum efficiency of Ir(III) complexes like Ir(dFppy)3?

A2: Deuteriation of ligands in Ir(III) complexes like Ir(dFppy)3 can significantly enhance their intrinsic quantum efficiency []. This enhancement stems from the suppression of non-radiative decay processes, which compete with radiative decay (luminescence) []. Due to the higher mass of deuterium compared to hydrogen, deuteration leads to a decrease in the amplitude and frequency of vibrational modes within the molecule []. This, in turn, reduces the efficiency of non-radiative decay pathways, leading to an increase in the quantum yield of luminescence [].

Q3: Can Ir(dFppy)3 be incorporated into zeolites, and what are the implications for its luminescent properties?

A3: Yes, Ir(dFppy)3 can be successfully synthesized and encapsulated within the supercages of faujasite-type zeolites using a microwave-assisted ship-in-a-bottle method []. Interestingly, Ir(dFppy)3 encapsulated in zeolites exhibits a relatively high luminescence quantum yield of 14.34% []. This demonstrates the potential of using zeolites as hosts for luminescent Ir(III) complexes, offering a route to new hybrid materials with tailored photophysical properties [].

Q4: How do structural variations in closely related copper(I) photosensitizers, compared to Ir(dFppy)3, affect their photocatalytic activity?

A4: Research on structurally related copper(I) photosensitizers highlights the significant impact of even minor structural modifications on photophysical and photocatalytic properties []. For instance, changing the position of substituents on the phenanthroline ligand can drastically alter the absorption coefficient, emission lifetime, and ultimately, the photocatalytic efficiency for water splitting and CO2 reduction []. This emphasizes the importance of precise molecular design in optimizing photocatalysts for specific applications.

Q5: Can Ir(dFppy)3 be used in conjunction with other catalysts to enhance CO2 reduction?

A5: Yes, Ir(dFppy)3 can be effectively combined with other catalysts, such as dinuclear rhenium complexes, to enhance CO2 reduction to CO []. In these systems, Ir(dFppy)3 acts as a photosensitizer, absorbing light energy and transferring it to the rhenium complex, which then catalyzes the CO2 reduction reaction []. This synergistic effect highlights the potential of developing hybrid photocatalytic systems with improved performance compared to individual components.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)

![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)